![molecular formula C12H17Cl2NO2 B1453862 2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride CAS No. 1396965-14-2](/img/structure/B1453862.png)
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride
Overview
Description
This compound, also known as N-(4-chlorobenzyl)valine hydrochloride, has a CAS Number of 1396965-14-2 . It has a molecular weight of 278.18 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2.ClH/c1-8(2)11(12(15)16)14-7-9-3-5-10(13)6-4-9;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H . This indicates that the compound contains a valine moiety (an amino acid) that is substituted with a 4-chlorobenzyl group.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 278.18 .Scientific Research Applications
Environmental Impact and Biodegradation
Research into the environmental impact of chlorophenyl compounds, such as those related to 2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride, reveals their moderate toxic effects on mammalian and aquatic life. Notably, chlorophenols, which share structural similarities, exhibit considerable toxicity to fish upon long-term exposure. Their persistence varies, influenced significantly by the presence of adapted microflora capable of biodegrading these compounds, highlighting the role of environmental conditions in their degradation pathways (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity of Related Herbicides
The toxicological profile and mutagenicity of herbicides containing chlorophenyl groups, such as 2,4-D, have been the subject of extensive research. Studies indicate a focus on the occupational risks, neurotoxicity, and resistance to herbicides, underscoring the importance of understanding the molecular biology behind these effects, especially concerning gene expression and the degradation of pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmacological Effects of Phenolic Compounds
Explorations into the pharmacological effects of phenolic compounds, like Chlorogenic Acid (CGA), demonstrate the breadth of biological and therapeutic roles these substances can play. These include antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, among others. The research highlights the potential for such compounds to treat disorders like hepatic steatosis, cardiovascular disease, and diabetes, suggesting avenues for the application of chlorophenyl derivatives in medical and health-related fields (Naveed et al., 2018).
Wastewater Treatment in the Pesticide Industry
The treatment of wastewater from the pesticide industry, which may contain chlorophenyl derivatives, involves processes aimed at removing toxic pollutants. Biological processes and granular activated carbon are identified as effective methods for treating high-strength wastewaters, achieving significant removal rates of recalcitrant compounds. This research underscores the importance of efficient treatment methodologies to mitigate environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)11(12(15)16)14-7-9-3-5-10(13)6-4-9;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHMMJYEMCYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



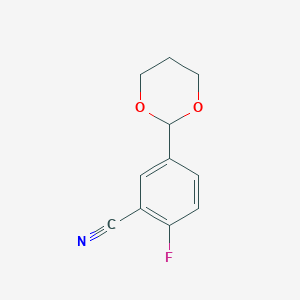
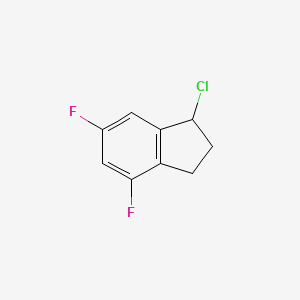
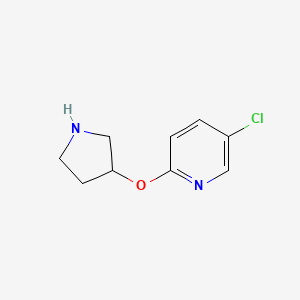
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)


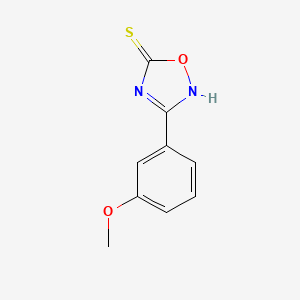

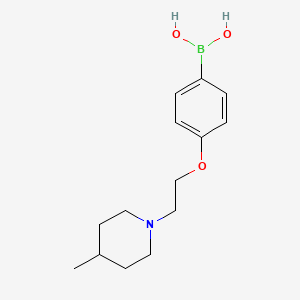
![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)
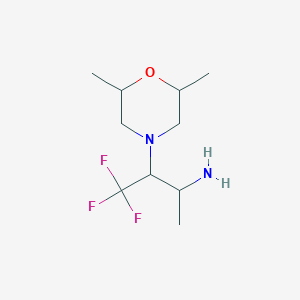

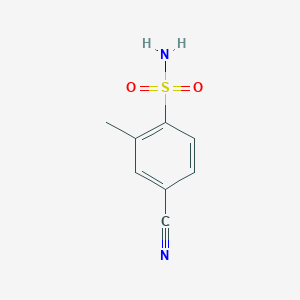
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)